molecular formula C15H18ClNOS3 B5198484 8-ethoxy-4,4-dimethyl-1-methylsulfanyl-5H-dithiolo[3,4-c]quinolin-2-ium;chloride

8-ethoxy-4,4-dimethyl-1-methylsulfanyl-5H-dithiolo[3,4-c]quinolin-2-ium;chloride

Cat. No.: B5198484
M. Wt: 360.0 g/mol
InChI Key: HPEUIZYDRPDPNP-UHFFFAOYSA-M
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Description

8-ethoxy-4,4-dimethyl-1-methylsulfanyl-5H-dithiolo[3,4-c]quinolin-2-ium chloride is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a quinoline core with multiple substituents, including ethoxy, dimethyl, and methylsulfanyl groups, which contribute to its distinctive chemical behavior.

Preparation Methods

The synthesis of 8-ethoxy-4,4-dimethyl-1-methylsulfanyl-5H-dithiolo[3,4-c]quinolin-2-ium chloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core is synthesized through a series of condensation reactions involving appropriate starting materials such as aniline derivatives and ketones.

    Introduction of Substituents: The ethoxy, dimethyl, and methylsulfanyl groups are introduced through nucleophilic substitution reactions using corresponding reagents like ethyl iodide, dimethyl sulfate, and methylthiol.

    Cyclization and Quaternization: The final step involves cyclization to form the dithiolo ring and quaternization with a suitable chloride source to yield the desired compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

8-ethoxy-4,4-dimethyl-1-methylsulfanyl-5H-dithiolo[3,4-c]quinolin-2-ium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the compound into its corresponding thiol or sulfide derivatives.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy or methylsulfanyl groups with other functional groups, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium or platinum, and specific temperature and pressure settings.

Scientific Research Applications

8-ethoxy-4,4-dimethyl-1-methylsulfanyl-5H-dithiolo[3,4-c]quinolin-2-ium chloride has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.

    Medicine: Preliminary studies suggest that the compound may have antimicrobial or anticancer properties, warranting further investigation.

    Industry: It can be used in the development of advanced materials, such as organic semiconductors or catalysts for chemical reactions.

Mechanism of Action

The mechanism of action of 8-ethoxy-4,4-dimethyl-1-methylsulfanyl-5H-dithiolo[3,4-c]quinolin-2-ium chloride involves its interaction with specific molecular targets and pathways. The compound’s quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the methylsulfanyl group may interact with thiol-containing enzymes, inhibiting their activity and leading to cellular dysfunction.

Comparison with Similar Compounds

Similar compounds to 8-ethoxy-4,4-dimethyl-1-methylsulfanyl-5H-dithiolo[3,4-c]quinolin-2-ium chloride include:

    8-ethoxy-4,4-dimethyl-1-(methylthio)-4,5-dihydro[1,2]dithiolo[3,4-c]quinolin-2-ium chloride: This compound shares a similar structure but differs in the oxidation state of the dithiolo ring.

    N-(3,4-dichlorophenyl)-8-ethoxy-1-[(4-isopropylphenyl)imino]-4,4-dimethyl-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinoline-5-carboxamide:

The uniqueness of 8-ethoxy-4,4-dimethyl-1-methylsulfanyl-5H-dithiolo[3,4-c]quinolin-2-ium chloride lies in its specific combination of substituents and the resulting chemical behavior, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

8-ethoxy-4,4-dimethyl-1-methylsulfanyl-5H-dithiolo[3,4-c]quinolin-2-ium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18NOS3.ClH/c1-5-17-9-6-7-11-10(8-9)12-13(15(2,3)16-11)19-20-14(12)18-4;/h6-8,16H,5H2,1-4H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPEUIZYDRPDPNP-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)NC(C3=C2C(=[S+]S3)SC)(C)C.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNOS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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